![molecular formula C17H18FN5O B2795576 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 861207-06-9](/img/structure/B2795576.png)
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds such as triazolo[1,5-a]pyrimidine derivatives has been reported in the literature . An efficient and straightforward methodology for the preparation of these compounds has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The molecular structure of “5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine” include a predicted density of 1.39±0.1 g/cm3 .Scientific Research Applications
- Compound 5 : This compound exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). It rivals the current secondary-explosive benchmark, CL-20, suggesting its potential as a secondary explosive .
- Compound 10 : Remarkable density (1.91 g/cm³), excellent thermal stability (Td = 305 °C), and superior detonation performance (Dv = 9200 m/s, P = 34.8 GPa) make it an outstanding heat-resistant explosive .
- Compounds 14, 17, and 19 : These are sensitive (IS ≤ 2 J) but exhibit high calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa), making them attractive as primary explosives .
- Thiazolo[3,2-b][1,2,4]triazole : The compound’s one-pot synthesis yields novel functionalized derivatives with potential applications in drug discovery and materials science .
- One-Pot Synthesis of [1,2,4]triazolo[4,3-a]pyridines : A mild, efficient method provides access to substituted [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials. These compounds find applications in synthetic chemistry and potentially as bioactive molecules .
Energetic Materials
Functionalized Heterocycles
Synthetic Chemistry
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to target adenosine receptors . Adenosine receptors play a crucial role in various physiological processes, including neurotransmission and inflammation.
Mode of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been used to synthesize probes for adenosine receptors . This suggests that the compound may interact with its targets by binding to the adenosine receptors, thereby modulating their activity.
properties
IUPAC Name |
4-[2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-15-3-1-13(2-4-15)16-14(5-6-22-7-9-24-10-8-22)11-23-17(21-16)19-12-20-23/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCFBPZTUHHEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=NC=N3)N=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine |
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